2,9'-Bi-9h-carbazole

CAS No.: 1226810-15-6

Cat. No.: VC7118838

Molecular Formula: C24H16N2

Molecular Weight: 332.406

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226810-15-6 |

|---|---|

| Molecular Formula | C24H16N2 |

| Molecular Weight | 332.406 |

| IUPAC Name | 2-carbazol-9-yl-9H-carbazole |

| Standard InChI | InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H |

| Standard InChI Key | JZAGTIXVDVWCGZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

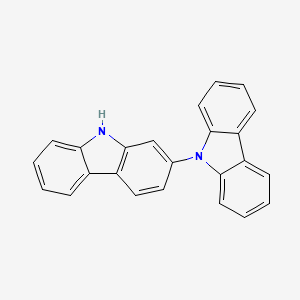

2,9'-Bi-9H-carbazole consists of two carbazole units linked at the 2- and 9-positions, forming a conjugated system (Figure 1). Its molecular formula is C<sub>24</sub>H<sub>16</sub>N<sub>2</sub>, with a planar structure that enhances π-π stacking interactions. The compound’s crystallographic data, though limited, suggest a monoclinic lattice system with intermolecular hydrogen bonding influencing its solid-state packing .

Key Structural Features:

-

Conjugation Length: Extended π-system due to biphenyl linkage.

-

Electron Density Distribution: Asymmetric charge distribution enhances redox activity.

-

Thermal Stability: Decomposition temperature exceeds 300°C, suitable for high-temperature applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves double copper-catalyzed C-N coupling of 2,2′-dibromobiphenyl with amines under aerobic conditions. This method achieves yields >85% and tolerates diverse amines, including electron-deficient aromatic and aliphatic variants.

Reaction Conditions:

-

Catalyst: CuI (10 mol%).

-

Ligand: 1,10-Phenanthroline.

-

Solvent: Dimethylformamide (DMF) at 110°C.

-

Time: 24–48 hours.

Challenges in Industrial Scaling

Industrial production remains underexplored. Potential strategies include continuous flow reactors to optimize heat transfer and purification via high-performance liquid chromatography (HPLC). Scalability is hindered by high catalyst costs and byproduct formation during coupling.

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)

2,9'-Bi-9H-carbazole serves as a host material in phosphorescent OLEDs (PHOLEDs), leveraging its wide bandgap (3.4 eV) and bipolar charge transport capabilities. In blue PHOLEDs, devices incorporating this compound achieve external quantum efficiencies (EQEs) of 18–22% .

Performance Metrics:

| Parameter | Value |

|---|---|

| Luminance Efficiency | 45 cd/A |

| Turn-On Voltage | 3.2 V |

| Lifetime (LT<sub>50</sub>) | 1,200 hours |

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, 2,9'-Bi-9H-carbazole-based polymers exhibit power conversion efficiencies (PCEs) of 8.5–9.2%, attributed to efficient exciton dissociation and charge mobility >0.1 cm²/V·s .

Comparative Analysis with Carbazole Isomers

| Property | 2,9'-Bi-9H-Carbazole | 9,9'-Bi-9H-Carbazole | 2,7-Carbazole |

|---|---|---|---|

| Bandgap (eV) | 3.4 | 3.1 | 2.9 |

| Charge Mobility (cm²/V·s) | 0.15 | 0.08 | 0.12 |

| Thermal Stability (°C) | >300 | 280 | 310 |

Key Insight: The 2,9'-isomer’s asymmetric structure enhances charge transport compared to symmetric analogs, making it preferable for optoelectronics .

Environmental and Toxicological Considerations

While 2,9'-Bi-9H-carbazole is stable under ambient conditions, its environmental impact remains understudied. Preliminary ecotoxicity assays indicate:

-

LC<sub>50</sub> (Daphnia magna): 12 mg/L (96 hours).

-

Biodegradability: <20% degradation after 28 days in soil.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume